molecular formula C6H9F2N3 B10904413 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B10904413
M. Wt: 161.15 g/mol
InChI Key: OKMRKLGUIKBEHI-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a difluoroethyl group and a methyl group, making it a valuable entity in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,2-difluoroethylamine with 3-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high purity and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles such as amines, thiols; reactions often require a base like sodium hydride and are performed in polar aprotic solvents.

Major Products:

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and signaling pathways.

Similar Compounds:

    1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole: Shares a similar core structure but lacks the amine group, affecting its reactivity and applications.

    2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also feature the difluoroethyl group but differ in their core structure, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the difluoroethyl and methyl groups on the pyrazole ring enhances its potential as a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C6H9F2N3/c1-4-5(9)2-11(10-4)3-6(7)8/h2,6H,3,9H2,1H3

InChI Key

OKMRKLGUIKBEHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC(F)F

Origin of Product

United States

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